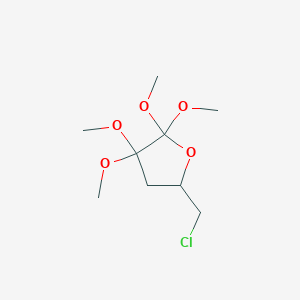
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a chloromethyl group and four methoxy groups attached to the oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane typically involves the chloromethylation of 2,2,3,3-tetramethoxyoxolane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid catalyst like hydrochloric acid. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processing techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of high fructose corn syrup as a feedstock for the production of chloromethyl derivatives has also been explored, providing a renewable and cost-effective source for industrial applications .
化学反应分析
Types of Reactions
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted oxolanes, carboxylic acids, aldehydes, and methyl derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly as a building block for designing bioactive molecules.
Industrial Applications: It is used in the production of polymers and other materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in medicinal chemistry to design compounds that can selectively interact with specific biological targets, such as enzymes or receptors .
相似化合物的比较
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: This compound has a similar chloromethyl group but differs in the presence of a benzaldehyde moiety instead of an oxolane ring.
5-Chloromethylisoxazoles: These compounds contain an isoxazole ring and exhibit different reactivity patterns compared to oxolanes.
Uniqueness
5-(Chloromethyl)-2,2,3,3-tetramethoxyoxolane is unique due to the presence of multiple methoxy groups, which influence its chemical reactivity and physical properties. The combination of the oxolane ring and the chloromethyl group provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry .
属性
CAS 编号 |
73372-08-4 |
|---|---|
分子式 |
C9H17ClO5 |
分子量 |
240.68 g/mol |
IUPAC 名称 |
5-(chloromethyl)-2,2,3,3-tetramethoxyoxolane |
InChI |
InChI=1S/C9H17ClO5/c1-11-8(12-2)5-7(6-10)15-9(8,13-3)14-4/h7H,5-6H2,1-4H3 |
InChI 键 |
OUDARGAWRWCFRJ-UHFFFAOYSA-N |
规范 SMILES |
COC1(CC(OC1(OC)OC)CCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



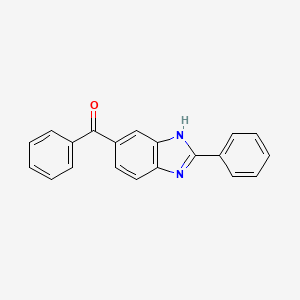

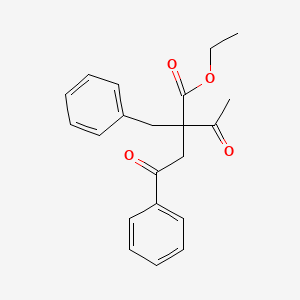
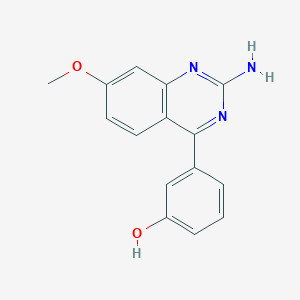
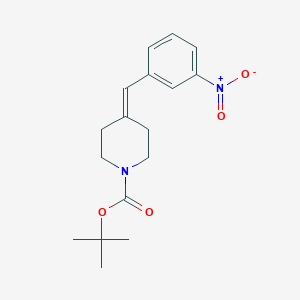

![2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one](/img/structure/B13992566.png)
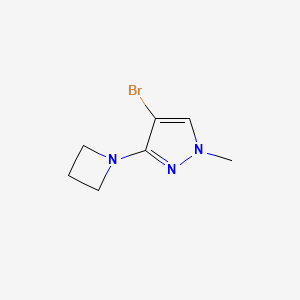
![N-[[4-(3-azaspiro[5.5]undec-3-yl)phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B13992570.png)
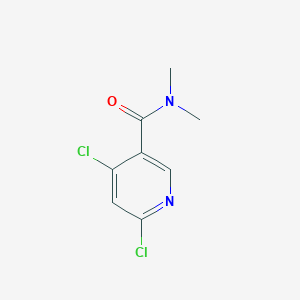
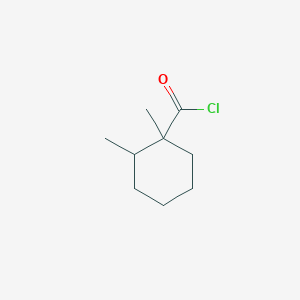
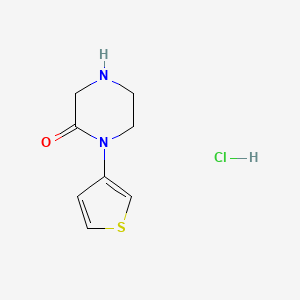
![5-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13992583.png)
